6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-5-10-9(12-2)4-8(7)11-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDIZGJRWIDBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of FGFRs, the compound can block the signaling pathways that promote tumor growth and metastasis.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Nitrogen Positioning : Relocating the pyridine nitrogen from position 3 ([3,2-c]) to 5 ([2,3-c]) or 7 ([2,3-b]) reduces kinase inhibitory activity, as seen in LATS inhibitors .
- Substituent Effects: Methoxy Groups: Enhance solubility and hydrogen bonding (e.g., CM01’s 4-methoxyphenyl group) . Chloro Substituents: Increase electrophilicity and tubulin-binding affinity (e.g., CM01’s 4-chloro group) .
Biological Activity
6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system with specific substituents, has attracted significant interest in biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10N_2O. The presence of a methoxy group at the 6-position and a methyl group at the 2-position contributes to its reactivity and biological properties. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by targeting specific molecular pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) involved in tumor growth and metastasis .
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects, although detailed studies are still needed to confirm its efficacy against various pathogens .
- Antidiabetic Effects : Some derivatives related to pyrrolopyridine structures have demonstrated the ability to enhance insulin sensitivity in adipocytes, indicating a potential role in managing diabetes .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways. For example, its interaction with FGFRs disrupts signaling that promotes cell growth and survival, which is crucial in cancer progression . Additionally, the compound's ability to modulate glucose metabolism suggests that it may influence metabolic pathways relevant to diabetes .
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | Similar structure | Moderate anticancer activity | 0.55 |
| 1H-Pyrrolo[2,3-b]pyridine | Different arrangement | Antimicrobial properties | N/A |
| 7-Azaindole | Bicyclic structure | Anticancer and anti-inflammatory effects | N/A |
These comparisons highlight that while other compounds share structural similarities, this compound may offer unique advantages due to its specific functional groups.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on the pyrrolopyridine scaffold. For instance:
- Antitumor Activity : A series of derivatives were synthesized and tested against various cancer cell lines (HeLa, SGC-7901, MCF-7). The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 µM . This demonstrates the potential for developing effective anticancer agents based on this scaffold.
- Insulin Sensitivity : Research involving derivatives showed an increase in insulin sensitivity in mouse adipocytes by up to 37.4% when tested at varying concentrations . This suggests a role for these compounds in diabetes management.
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of MeI) to minimize side products .
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : - and -NMR (in DMSO-d or CDCl) to verify methoxy (–OCH) and methyl (–CH) group positions. Aromatic protons in the pyrrolopyridine ring typically appear between δ 6.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) for purity >98%. Retention times can be compared to reference standards .
Q. Structure-Activity Relationship (SAR) Insights :
- Methoxy Group : Enhances solubility and modulates electron density, affecting binding to targets like kinases or GPCRs. Substitution at C6 (vs. C4) improves metabolic stability .
- Methyl Group : At C2, steric hindrance may reduce off-target interactions. Piperazinyl or phenylpiperazine substitutions (e.g., at N1) enhance affinity for neurotransmitter receptors .
Case Study :
Replacing methoxy with ethoxy in analogous compounds decreased potency by 30% in CRF-1 receptor antagonism assays, highlighting the role of alkoxy chain length .
Advanced: What computational strategies predict the binding affinity of this compound derivatives?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosine kinases). The methoxy group often forms hydrogen bonds with catalytic lysine residues .
- QSAR Models : Employ descriptors like logP, polar surface area, and H-bond acceptors. For example, derivatives with Cl or F substituents show higher predicted permeability (logP <3) .
Validation : Cross-check computational results with experimental IC values from kinase inhibition assays .
Advanced: How can researchers address stability challenges and degradation pathways under physiological conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C for most pyrrolopyridines) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours. Monitor via HPLC for hydrolysis of the methoxy group to hydroxyl derivatives .
- Photostability : Store in amber vials; UV light exposure may cause ring-opening reactions in pyrrolopyridines .
Mitigation : Lyophilization or formulation with cyclodextrins improves aqueous stability .
Method Development: How to resolve contradictions in reported bioactivity data for this compound?
Q. Case Analysis :
- Contradictory Data : Discrepancies in IC values (e.g., 10 nM vs. 500 nM for kinase X) may arise from assay conditions (e.g., ATP concentration, cell lines).
- Resolution :
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Q. Methodological Answer :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 245→227 for de-methylated byproducts).
- NMR Relaxation Editing : Suppress major compound signals to amplify impurity peaks .
Example : A batch with 95% purity showed 1.2% of 6-hydroxy-2-methyl-1H-pyrrolo[3,2-c]pyridine, identified via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
